
Alpha-D-Fucose
概要
説明
α-D-フコピラノース: は、α-D-フコースとしても知られる、6炭素デオキシモノサッカライドです。これは、ガラクトースと構造的に類似していますが、6番目の炭素位置にヒドロキシル基がありません。 この化合物は天然に存在し、ヒトの糖タンパク質や糖脂質など、さまざまな生物系に見られます .
準備方法
合成経路と反応条件: α-D-フコピラノースは、いくつかの化学経路によって合成できます。一般的な方法の1つは、適切な溶媒の存在下で、ナトリウムボロハイドライドを使用してL-フコースを還元することです。 別の方法は、特定のグリコシルトランスフェラーゼを使用して、GDP-L-フコースをα-D-フコピラノースに酵素的に変換することです .
工業生産方法: α-D-フコピラノースの工業生産は、通常、海藻や他の海洋生物などの天然源からの抽出と精製を伴います。 このプロセスには、フコースを含む多糖類の加水分解、続いてクロマトグラフィー分離と結晶化による純粋なα-D-フコピラノースの取得が含まれます .
化学反応の分析
反応の種類: α-D-フコピラノースは、酸化、還元、置換など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: α-D-フコピラノースは、硝酸や過マンガン酸カリウムなどの試薬を使用して酸化して、フクロン酸を生成できます。
還元: ナトリウムボロハイドライドまたは水素化リチウムアルミニウムを使用して、α-D-フコピラノースを対応するアルコールに還元できます。
置換: 塩化チオニルや三臭化リンなどの試薬を使用して、ハロゲン化反応を実行して、ヒドロキシル基をハロゲンに置換できます.
生成される主要な生成物:
酸化: フクロン酸
還元: フキトール
置換: ハロゲン化フコース誘導体
科学研究の応用
α-D-フコピラノースは、科学研究において幅広い用途があります。
化学: 複雑な炭水化物や糖複合体の合成における構成単位として使用されます。
生物学: α-D-フコピラノースは、細胞シグナル伝達と認識プロセスに関与しています。細胞間のコミュニケーションにおいて重要な役割を果たす糖タンパク質や糖脂質の構成要素です。
医学: α-D-フコピラノース誘導体は、抗炎症作用や抗がん作用など、潜在的な治療用途があるとされています。
科学的研究の応用
Alpha-D-Fucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Alpha-D-Fucopyranose is involved in cell signaling and recognition processes. It is a component of glycoproteins and glycolipids that play crucial roles in cellular communication.
Medicine: Research has shown that alpha-D-Fucopyranose derivatives have potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
作用機序
α-D-フコピラノースの作用機序には、さまざまな生物学的機能に不可欠な糖タンパク質や糖脂質への組み込みが関与しています。それは、接着、遊走、免疫応答などの細胞プロセスを調節する、特定の受容体や酵素と相互作用します。 分子標的には、ラクトトランスフェリンとL-アラビノース結合ペリプラズムタンパク質が含まれます .
類似の化合物との比較
類似の化合物:
α-D-ガラクトピラノース: 構造は似ていますが、6番目の炭素位置にヒドロキシル基があります。
α-D-グルコピラノース: ヒドロキシル基の配置が異なる別のヘキソース糖です。
α-D-マンノピラノース: 2番目の炭素位置のヒドロキシル基の向きが異なります.
独自性: α-D-フコピラノースは、そのデオキシ性により独特であり、これにより、独特の化学的および生物学的特性が付与されます。 糖化における役割と特定の細胞経路への関与は、さまざまな研究分野において貴重な化合物となっています .
類似化合物との比較
Alpha-D-Galactopyranose: Similar in structure but has a hydroxyl group at the sixth carbon position.
Alpha-D-Glucopyranose: Another hexose sugar with a different arrangement of hydroxyl groups.
Alpha-D-Mannopyranose: Differing in the orientation of hydroxyl groups at the second carbon position.
Uniqueness: Alpha-D-Fucopyranose is unique due to its deoxy nature, which imparts distinct chemical and biological properties. Its role in glycosylation and involvement in specific cellular pathways make it a valuable compound in various research fields .
特性
IUPAC Name |
(2S,3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-PHYPRBDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318477 | |
| Record name | α-D-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6189-71-5 | |
| Record name | α-D-Fucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6189-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Fucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006189715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-D-Fucopyranose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | α-D-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-FUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K15K52FOK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


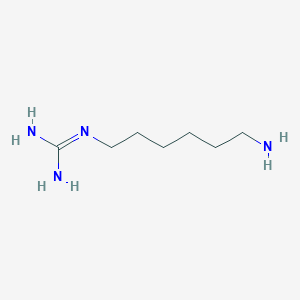
![Bicyclo[4.2.0]oct-7-ene](/img/structure/B3054695.png)

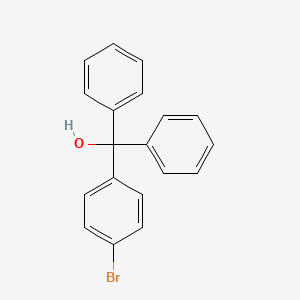
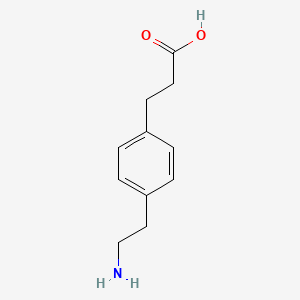




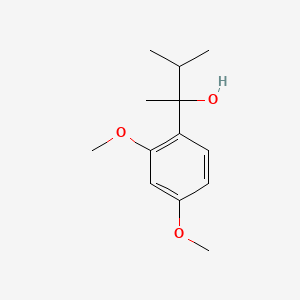
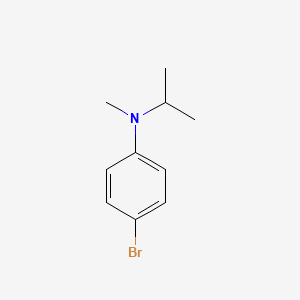
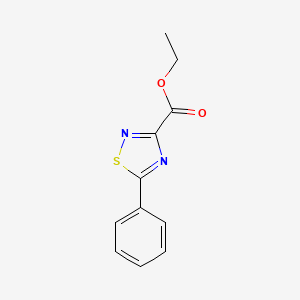

![1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B3054716.png)
